molecular formula C20H21F3N2O3 B2673175 1,6-dimethyl-4-[(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)oxy]-1,2-dihydropyridin-2-one CAS No. 1904071-54-0

1,6-dimethyl-4-[(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)oxy]-1,2-dihydropyridin-2-one

Cat. No.: B2673175
CAS No.: 1904071-54-0
M. Wt: 394.394
InChI Key: UIOLMTGTCOKUAF-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-[(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)oxy]-1,2-dihydropyridin-2-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridin-2-one core, substituted with a trifluoromethyl phenyl group and an azetidin-3-yl moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-4-[(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)oxy]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . This method involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling, optimized for efficiency and yield. The process would require precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-4-[(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)oxy]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1,6-dimethyl-4-[(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)oxy]-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-4-[(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)oxy]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-dimethyl-4-[(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)oxy]-1,2-dihydropyridin-2-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1,6-dimethyl-4-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]azetidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3/c1-13-9-16(10-19(27)24(13)2)28-17-11-25(12-17)18(26)8-5-14-3-6-15(7-4-14)20(21,22)23/h3-4,6-7,9-10,17H,5,8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOLMTGTCOKUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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